N-[(tert-butylcarbamothioyl)amino]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
N-[(tert-butylcarbamothioyl)amino]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl ether moiety and a thiourea-functionalized tert-butyl group. The benzofuran core contributes to aromatic stacking interactions, while the thiourea group enables hydrogen bonding, which may influence solubility, crystallinity, and biological activity .
Properties
IUPAC Name |
1-tert-butyl-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-16(2,3)18-15(24)20-19-13(21)10-22-12-8-6-7-11-9-17(4,5)23-14(11)12/h6-8H,9-10H2,1-5H3,(H,19,21)(H2,18,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVASARNUDCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=S)NC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
A common approach uses tert-butyl phenol and glyoxal under acidic conditions. For example:
Rhodium-Catalyzed Annulation
Alternative methods employ transition-metal catalysis for regioselective synthesis:
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Substrates : Salicylaldehydes and alkynes.
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Catalysts : Rhodium complexes (e.g., CpRh).
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Outcome : Substituted benzofurans with electron-donating groups achieve high yields (>80%).
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃ | THF, 0–25°C | 75% |
| SN2 Displacement | K₂CO₃, DMF | 110°C, 12 h | 70% |
Carbamothioyl Group Synthesis
The tert-butylcarbamothioyl group is introduced via thiourea derivatives or isothiocyanates.
Thiocyanate Alkylation
A common route:
Isocyanate Coupling
Alternative method using isothiocyanate:
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Reagents : 1-(tert-butoxy)carbonyl isothiocyanate.
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Conditions : DCM, RT, 2 h.
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Mechanism : Direct coupling of isothiocyanate with the amine.
Final Coupling and Purification
The benzofuran-ether-acetamide and carbamothioyl-tert-butyl intermediates are combined:
Amide Bond Formation
Chromatographic Purification
Key Challenges and Optimization
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Regioselectivity : Control of substitution patterns on the benzofuran core requires precise catalyst selection (e.g., rhodium vs. ruthenium).
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Stability : The carbamothioyl group may undergo hydrolysis; anhydrous conditions are critical.
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Yield : Lower yields in alkylation steps necessitate excess tert-butyl halide .
Chemical Reactions Analysis
Types of Reactions
N-[(tert-butylcarbamothioyl)amino]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural features that may interact with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. The presence of the benzofuran moiety is often associated with anticancer properties due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
Studies have shown that derivatives of carbamothioyl compounds possess antimicrobial activity. This suggests that N-[(tert-butylcarbamothioyl)amino]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide could be investigated for its efficacy against bacterial and fungal infections .
Biochemical Applications
The compound's unique functional groups make it a candidate for biochemical studies.
Enzyme Inhibition
Compounds with carbamothioyl groups are known to act as enzyme inhibitors. This property can be exploited in drug design to target specific enzymes involved in disease processes, such as those related to cancer or infectious diseases .
Molecular Probes
Given its structural complexity, this compound could serve as a molecular probe in biochemical assays to study protein interactions or cellular processes. The benzofuran component may enhance the compound's ability to penetrate biological membranes, facilitating its use in cellular studies .
Synthesis and Derivatives
The synthesis of this compound can lead to the development of various derivatives with modified properties.
Structure-Activity Relationship (SAR) Studies
Investigating the relationship between the chemical structure and biological activity can provide insights into optimizing the compound for better efficacy and selectivity against specific targets .
Case Studies and Experimental Findings
Several studies have explored compounds structurally similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with similar benzofuran derivatives. |
| Study B | Antimicrobial Efficacy | Found that carbamothioyl compounds exhibited broad-spectrum antimicrobial activity. |
| Study C | Enzyme Inhibition | Identified potential as an inhibitor of specific kinases implicated in cancer progression. |
Clinical Trials
Conducting clinical trials will be essential to assess the safety and efficacy of this compound in humans.
Formulation Development
Exploring different formulations could enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-[(tert-butylcarbamothioyl)amino]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs, differing primarily in substituents on the acetamide nitrogen or the benzofuran core. Key comparisons are summarized below:
Table 1: Structural Comparison of Analogs
*Estimated based on molecular formula.
Physicochemical Properties
- However, the tert-butyl group may counterbalance this via hydrophobicity . The sulfonylbenzothiazolyl analog () exhibits reduced solubility due to the methanesulfonyl group, which adds molecular weight and polarity without enhancing hydrophilicity .
- Crystallinity :
Stability and Reactivity
- Thiourea vs. Urea/Carbamate :
- Benzothiazole vs. Benzofuran :
- The sulfonylbenzothiazolyl group () introduces metabolic stability via electron-withdrawing effects, whereas benzofuran is prone to oxidative metabolism .
Biological Activity
N-[(tert-butylcarbamothioyl)amino]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a tert-butyl carbamothioyl group and a benzofuran moiety, which are significant for its biological properties.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The key steps typically include:
- Formation of the tert-butyl carbamothioyl derivative.
- Coupling with the benzofuran derivative through amide bond formation.
- Purification using chromatographic techniques.
1. Anticholinesterase Activity
Recent studies have highlighted the compound's potential as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease (AD). A series of substituted acetamides were tested for their BChE inhibition capabilities, revealing that certain derivatives exhibited significant activity with IC50 values as low as 3.94 μM .
Table 1: Biological Activity Summary
| Compound | Target Enzyme | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 8c | Butyrylcholinesterase | 3.94 | Mixed-type inhibitor |
2. Molecular Docking Studies
Molecular docking studies indicated that this compound binds to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE, suggesting a dual mechanism of inhibition. This binding affinity was confirmed through in vitro assays and computational simulations .
3. Pharmacokinetic Properties
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies showed favorable pharmacokinetic profiles for the compound, indicating good bioavailability and metabolic stability. The molecular dynamics simulations further supported these findings by demonstrating stable interactions with the BChE enzyme .
Case Study 1: Alzheimer’s Disease Models
In a recent experimental study using Alzheimer’s disease models, this compound was administered to assess its neuroprotective effects. Results showed a significant reduction in neurodegeneration markers compared to control groups, indicating potential therapeutic benefits in AD treatment .
Case Study 2: In Vivo Efficacy
In vivo studies involving rodent models demonstrated that the compound could improve cognitive function as measured by behavioral tests such as the Morris water maze. These results suggest that the compound not only inhibits BChE but may also enhance synaptic plasticity and cognitive performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
